Cas no 10443-70-6 (Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate)
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid,4-(4-chloro-2-methylphenoxy)-, ethyl ester
- ETHYL 4-(4-CHLORO-2-METHYLPHENOXY)BUTYRATE
- MCPB ethyl ester
- 4-((4-chloro-o-tolyl)oxy)-butyricaciethylester
- 4-(4-chloro-2-methylphenoxy)-butanoicaciethylester
- 4-CHLORO-2-METHYLPHENOXYBUTYRICACIDETHYLESTER
- ethyl 4-(4-chloro-2-methylphenoxy)butanoate
- ethyl4-(2-methyl-4-chlorophenoxy)butylate
- mcpbe
- mcpbethyl
- 4-(4-Chloro-2-methylphenoxy)butyric Acid Ethyl Ester
- Madek
- 4-(4-Chloro-2-methylphenoxy)butyric acid ethyl
- MCPB ethyl
- MCPB-ethyl
- MCPB-ethyl [ISO]
- Ethyl 4-(2-methyl-4-chlorophenoxy)butylate
- Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester
- Butyric acid, 4-((4-chloro-o-tolyl)oxy)-, ethyl ester
- MCPB-ethyl ester
- XNKARWLGLZGMGX-UHFFFAOYSA-N
- E1149
- 4-(
- CS-0440439
- SCHEMBL1613775
- 10443-70-6
- AS-82276
- DTXSID4058287
- T71550
- MFCD00128924
- 4-(4-Chloro-2-methylphenoxy)butyric acid, ethyl ester
- NS00023305
- Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
-
- MDL: MFCD00128924
- Inchi: 1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3
- InChI Key: XNKARWLGLZGMGX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C)C=1)OCCCC(=O)OCC
Computed Properties
- Exact Mass: 256.08671
- Monoisotopic Mass: 256.087
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 35.5
Experimental Properties
- Density: 1.1515 (rough estimate)
- Melting Point: -0.9°C
- Boiling Point: 363.36°C (rough estimate)
- Flash Point: 137.4°C
- Refractive Index: 1.5080-1.5120
- PSA: 35.53
- LogP: 3.37050
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H302-H410
- Warning Statement: P264-P270-P273-P301+P312+P330-P391-P501
- Hazardous Material transportation number:3082
- RTECS:EK7745000
- HazardClass:9
- PackingGroup:III
- Storage Condition:0-10°C
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E938213-1mg |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 1mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E938213-2mg |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 2mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E938213-10mg |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 10mg |
$ 95.00 | 2022-06-05 | ||
| abcr | AB474432-100 mg |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate; 98% |
10443-70-6 | 100MG |
€124.90 | 2022-06-02 | ||
| abcr | AB474432-1 g |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate; 98% |
10443-70-6 | 1g |
€701.50 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1149-1g |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 98.0%(GC) | 1g |
¥3990.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1149-100mg |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 98.0%(GC) | 100mg |
¥715.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C861775-100mg |
4-(4-Chloro-2-methylphenoxy)butyric Acid Ethyl Ester |
10443-70-6 | ≥98%(GC) | 100mg |
¥755.00 | 2022-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1149-1G |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | >98.0%(GC) | 1g |
¥1590.00 | 2024-04-18 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1149-100MG |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | >98.0%(GC) | 100mg |
¥390.00 | 2024-04-18 |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Suppliers
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
Research Brief on Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate (CAS: 10443-70-6): Recent Advances and Applications
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate (CAS: 10443-70-6) is a synthetic organic compound with significant applications in the chemical, biological, and pharmaceutical industries. Recent studies have explored its potential as an intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly due to its unique structural properties and reactivity. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential industrial applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate as a precursor in the development of novel herbicides. The research highlighted its efficacy in inhibiting specific enzymatic pathways in weeds, making it a promising candidate for sustainable agricultural practices. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structural integrity and purity, which are critical for its application in agrochemical formulations.
In the pharmaceutical domain, a recent preprint on bioRxiv explored the compound's potential as a building block for anti-inflammatory drugs. The researchers synthesized derivatives of Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate and evaluated their inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. Preliminary results indicated moderate activity, suggesting the need for further structural optimization to enhance potency and selectivity. This study underscores the compound's versatility in drug discovery.
From a chemical synthesis perspective, a 2024 article in Organic Process Research & Development reported an improved catalytic method for producing Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate with higher yield and lower environmental impact. The new protocol utilizes a palladium-based catalyst under mild conditions, reducing the generation of hazardous byproducts. This advancement aligns with the growing emphasis on green chemistry principles in industrial processes.
Despite these promising developments, challenges remain in scaling up production and ensuring the compound's safety profile. Toxicity studies published in Regulatory Toxicology and Pharmacology (2023) noted that high doses of Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate may exhibit hepatotoxic effects in rodent models, warranting further investigation into its metabolic pathways and potential mitigations. Regulatory agencies are closely monitoring these findings to establish appropriate safety guidelines.
In conclusion, Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate (CAS: 10443-70-6) continues to attract attention across multiple research domains. Its dual utility in agrochemical and pharmaceutical applications, coupled with recent synthetic improvements, positions it as a compound of significant industrial relevance. Future research should focus on optimizing its biological activity, addressing toxicity concerns, and exploring novel derivatives to expand its applicability in precision medicine and sustainable agriculture.
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